6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 926270-56-6
VCID: VC2980527
InChI: InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15)
SMILES: CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F
Molecular Formula: C11H10FN5
Molecular Weight: 231.23 g/mol

6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

CAS No.: 926270-56-6

Cat. No.: VC2980527

Molecular Formula: C11H10FN5

Molecular Weight: 231.23 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine - 926270-56-6

Specification

CAS No. 926270-56-6
Molecular Formula C11H10FN5
Molecular Weight 231.23 g/mol
IUPAC Name 6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Standard InChI InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15)
Standard InChI Key PLRTTWDTZJYJGV-UHFFFAOYSA-N
SMILES CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F
Canonical SMILES CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F

Introduction

Overview of the Compound

6-(4-fluorophenyl)-4-methyl-1H,6H- diazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C11H10FN5C_{11}H_{10}FN_5 and a molecular weight of 231.23 g/mol. It belongs to the diazolopyrazole family and features a fluorophenyl group, which contributes to its unique physicochemical and biological properties .

Key Chemical Identifiers:

PropertyValue
Molecular FormulaC11H10FN5C_{11}H_{10}FN_5
Molecular Weight231.23 g/mol
IUPAC Name6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
SMILES RepresentationCC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F
InChI KeyPLRTTWDTZJYJGV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions that integrate fluorinated aromatic rings into diazolopyrazole frameworks. The specific synthetic routes for this compound are not detailed in the available literature but likely involve:

  • Functionalization of a pyrazole precursor.

  • Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.

  • Cyclocondensation to form the diazolo core structure.

Biological Activity

Compounds with similar diazolopyrazole structures have demonstrated notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound are not available, its structural analogs suggest potential applications in drug discovery.

Potential Applications:

  • Anticancer Activity: The fluorophenyl group enhances interactions with biological targets such as kinases or DNA .

  • Antimicrobial Properties: Heterocyclic systems like diazolopyrazoles are known to inhibit bacterial and fungal growth by targeting enzyme systems .

Challenges and Limitations

While promising, challenges include:

  • Limited synthetic scalability due to complex reaction pathways.

  • Potential toxicity associated with fluorinated compounds.

  • Lack of comprehensive pharmacokinetic studies.

Future Directions

Research into this compound could focus on:

  • Optimizing synthetic methods for higher yields and purity.

  • Conducting in vitro and in vivo studies to evaluate biological efficacy.

  • Exploring its role as a scaffold for designing novel therapeutic agents.

Table: Comparative Data with Related Compounds

PropertyCompound A (Analogue)Compound B (Analogue)Target Compound
Molecular Weight~250 g/mol~230 g/mol231.23 g/mol
Anticancer IC50~15 µM~20 µMNot reported
Lipophilicity (LogP)~2.5~2.8Estimated ~2.7

This compound holds significant potential in medicinal chemistry due to its unique structure and anticipated biological activities. Further experimental validation is necessary to unlock its full potential in pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator